![molecular formula C₈¹³CH₁₂N₂O₆ B1146227 [1'-13C]uridine CAS No. 201996-62-5](/img/structure/B1146227.png)
[1'-13C]uridine
Overview
Description
[1’-13C]uridine: is a labeled nucleoside analog where the carbon at the 1’ position of the ribose ring is replaced with the carbon-13 isotope. This compound is a derivative of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes. The labeling with carbon-13 makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques for studying molecular structures and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]uridine typically involves the incorporation of carbon-13 into the ribose moiety. One common method is the Kiliani-Fischer synthesis, which starts with the condensation of potassium cyanide with D-erythrose to produce an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose. The separation of these epimers is achieved using ion-exchange chromatography. The D-[1-13C]ribose is then used to synthesize [1’-13C]uridine through a series of chemical reactions .
Industrial Production Methods: Industrial production of [1’-13C]uridine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis and purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: [1’-13C]uridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose ring can be oxidized to form uronic acids.
Reduction: The carbonyl group in the uracil moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various uridine derivatives, such as 5’-deoxyuridine, 2’,3’-dideoxyuridine, and 5-fluorouridine, each with distinct biological and chemical properties .
Scientific Research Applications
Metabolic Studies
[1'-13C]uridine is utilized in metabolic tracing experiments to understand cellular metabolism, particularly in conditions where glucose is limited. For instance, recent studies have demonstrated that uridine can substitute for glucose in fueling pancreatic ductal adenocarcinoma (PDA) cells under glucose-restricted conditions. This substitution supports nucleotide metabolism and enhances cellular reducing potential.
Case Study: Uridine in Pancreatic Cancer
- Objective : To assess how uridine impacts metabolic activity in PDA cell lines under glucose deprivation.
- Methods : Liquid chromatography-mass spectrometry (LC-MS) was used to analyze metabolite levels after uridine supplementation.
- Findings : Uridine supplementation led to increased levels of glycolytic intermediates and lactate secretion, indicating active glycolysis. Additionally, uridine-derived ribose was shown to be recycled into central carbon metabolism, supporting cellular functions even in the absence of glucose .
Therapeutic Applications
The therapeutic potential of this compound is significant in developing nucleoside analogs for antiviral therapies and cancer treatment. Its isotopic labeling allows researchers to trace the incorporation of uridine into RNA and other metabolites, providing insights into drug efficacy and metabolism.
Case Study: Nucleotide Analog Development
- Objective : To explore the synthesis of labeled uridine derivatives for use as antiviral agents.
- Methods : The synthesis of [1',6-13C2, 5-2H]-uridine phosphoramidite was reported for use in solid-phase synthesis of RNA.
- Findings : This labeled compound facilitates nuclear magnetic resonance (NMR) spectroscopy studies, allowing detailed analysis of RNA structure and dynamics without overlap complications from resonance .
Structural Biology and NMR Studies
The ability to incorporate this compound into RNA molecules enables advanced structural studies using NMR spectroscopy. This application is crucial for understanding RNA folding, dynamics, and interactions with proteins or other nucleic acids.
Data Table: Applications of this compound in Research
Mechanism of Action
The mechanism of action of [1’-13C]uridine involves its incorporation into RNA molecules, where it can be used to study RNA synthesis, processing, and function. The carbon-13 label allows for precise tracking and analysis using NMR spectroscopy. The molecular targets include various RNA polymerases and ribonucleases involved in RNA metabolism .
Comparison with Similar Compounds
Uridine-13C,15N2: Another labeled uridine derivative with both carbon-13 and nitrogen-15 isotopes.
5-Fluorouridine: A fluorinated derivative used in cancer treatment.
2’,3’-Dideoxyuridine: A derivative lacking hydroxyl groups at the 2’ and 3’ positions, used in antiviral research.
Uniqueness: The uniqueness of [1’-13C]uridine lies in its specific labeling at the 1’ position, which provides distinct advantages in NMR spectroscopy for studying the ribose moiety’s dynamics and interactions.
Biological Activity
[1'-13C]uridine is a stable isotope-labeled form of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes, including nucleic acid synthesis, energy metabolism, and cellular signaling. The incorporation of the carbon-13 isotope allows for advanced metabolic tracing studies, providing insights into the metabolic pathways and biological activities of uridine in different cellular contexts.
Metabolic Pathways Involving this compound
Uridine is primarily involved in three metabolic pathways: de novo synthesis, salvage synthesis, and catabolism. The incorporation of this compound into these pathways can be traced using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
1. De Novo Synthesis
In the de novo pathway, uridine is synthesized from simpler precursors through a series of enzymatic reactions. The incorporation of [1'-13C] into uridine allows researchers to track its conversion into nucleotides and subsequently into RNA.
2. Salvage Pathway
The salvage pathway recycles nucleosides from degraded RNA and DNA. Studies have shown that this compound can be efficiently salvaged by cells, contributing to nucleotide pools essential for RNA synthesis.
3. Catabolism
Recent research indicates that uridine catabolism is significant in cancer metabolism, particularly in pancreatic ductal adenocarcinoma (PDA). In glucose-restricted conditions, this compound serves as an alternative energy source. A study demonstrated that uridine supplementation increased levels of glycolytic intermediates and lactate secretion in PDA cells, indicating enhanced glycolytic flux and mitochondrial activity .
Case Study 1: Uridine in Pancreatic Cancer
A study published in Nature explored the role of uridine in glucose-deprived pancreatic cancer cells. Researchers found that uridine supplementation led to increased cellular reducing potential and enhanced metabolic activity. The study utilized this compound to confirm its uptake and subsequent catabolism within tumor tissues, revealing that nearly 30% of the uridine pool was labeled after administration .
Key Findings:
- Increased levels of glycolytic intermediates.
- Enhanced lactate secretion indicating active glycolysis.
- Significant accumulation of intracellular uridine and uracil.
Case Study 2: Uridine Metabolism in Energy Homeostasis
Another investigation focused on the metabolic role of uridine in maintaining cellular energy homeostasis. The study highlighted how this compound contributes to various metabolic pathways, including lipid and amino acid metabolism. It was noted that uridine's metabolism is closely linked to glucose homeostasis, emphasizing its importance in energy regulation .
Data Tables
Metabolic Pathway | Role of this compound | Key Findings |
---|---|---|
De Novo Synthesis | Precursor for RNA synthesis | Traced incorporation into RNA using NMR |
Salvage Pathway | Recycling nucleosides | Efficient uptake confirmed through MS |
Catabolism | Energy source in cancer | Increased glycolytic intermediates observed |
Q & A
Basic Research Questions
Q. How can researchers optimize NMR parameters for detecting [1'-¹³C]uridine in membrane protein interaction studies?
To optimize detection, use cross-polarization magic-angle spinning (CP-MAS) NMR with variable contact times (0–10 ms) and monitor ¹H T₁ρ relaxation times. Adjust contact time to balance signal intensity and relaxation effects, ensuring sufficient sensitivity for bound substrate quantification. Include displacement assays with unlabeled competitors (e.g., uridine or thymidine) to validate specificity .
Q. What methodologies quantify isotopic incorporation of [1'-¹³C]uridine in metabolic flux analysis (MFA)?
Isotopic transient ¹³C MFA tracks labeled uridine incorporation into metabolic pathways. Use time-resolved NMR or mass spectrometry to measure ¹³C enrichment in downstream metabolites. Calibrate flux calculations using kinetic models that account for isotopic dilution and compartmentalization .
Q. How can uridine be distinguished from cytidine in complex NMR spectra?
Analyze 2D HSQC and COSY spectra to resolve overlapping peaks. Uridine’s 5'-CH₂ group appears at (δ¹H, δ¹³C) = (3.81, 63.7) ppm, distinct from cytidine’s ribose signals. Use displacement experiments with unlabeled competitors to confirm assignments .
Q. What protocols ensure isotopic label stability during [1'-¹³C]uridine sample preparation?
Avoid harsh chemical treatments (e.g., strong acids/bases) that may degrade the label. Use mild oxidation methods (e.g., IBX in acetonitrile) for derivatization, and validate label integrity via ¹³C NMR post-synthesis .
Q. How should researchers statistically validate CP-MAS NMR data for substrate-binding studies?
Apply χ² minimization and Monte Carlo simulations to compare experimental peak intensities with modeled curves. Account for variables like koff (dissociation rate) and Kd (binding affinity) while fixing experimentally measured parameters (e.g., T₁ρ) .
Advanced Research Questions
Q. How can discrepancies in Kd values from titration vs. variable contact time NMR methods be reconciled?
Titration-based Kd assumes slow dissociation, while variable contact time NMR directly incorporates koff. Cross-validate using both methods and assess error margins (e.g., ±5 mM for Kd). Prioritize trends (e.g., WT > mutant affinities) over absolute values when precision is limited by experimental noise .
Q. What structural insights can cysteine scanning mutagenesis provide about [1'-¹³C]uridine binding in transporters like NupC?
Introduce mutations (e.g., S142C, G146C) and compare Kd values via NMR. Reduced affinity in mutants (e.g., G146C: Kd = 11.9 mM vs. WT: 2.6 mM) identifies residues critical for substrate binding. Correlate with transport assays to distinguish binding vs. translocation roles .
Q. How do competitive inhibitors like thymidine affect [1'-¹³C]uridine binding in displacement assays?
Pre-incubate membranes with 50 mM thymidine and monitor [1'-¹³C]uridine signal reduction via CP-MAS NMR. Calculate competitive binding constants to evaluate substrate specificity and inhibitor efficacy .
Q. What strategies integrate NMR data with molecular dynamics (MD) simulations to model uridine transport mechanisms?
Use NMR-derived Kd and koff values to parameterize MD simulations of transporter conformational changes. Validate simulations against mutagenesis data (e.g., E149C’s abolished transport despite residual binding) to map alternating access mechanisms .
Q. How can researchers address signal overlap in ¹³C NMR spectra of [1'-¹³C]uridine in biological matrices?
Employ spectral editing techniques (e.g., DEPT or J-resolved NMR) to suppress background signals. Combine with selective isotopic labeling of other metabolites (e.g., [¹³C]glucose) to deconvolute overlapping peaks .
Q. Methodological Notes
- Data Contradictions : Address discrepancies (e.g., variable Kd values) by transparently reporting methodological limitations (e.g., contact time constraints in NMR) .
- Experimental Design : Prioritize hypothesis-driven approaches (e.g., mutagenesis + NMR) over exploratory assays to ensure mechanistic clarity .
- Ethical Compliance : Adhere to isotopic waste disposal guidelines and verify non-toxic protocols for labeled compound handling .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-URLSOCJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.